![molecular formula C7H12O4 B580547 2,2,6,6-Tetradeuterioheptanedioic acid CAS No. 19031-56-2](/img/structure/B580547.png)
2,2,6,6-Tetradeuterioheptanedioic acid
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2,2,6,6-Tetradeuterioheptanedioic acid, related compounds have been synthesized and studied. For instance, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . Another related compound, 2,2,6,6-tetramethyl-4-piperidinol, was produced through the catalytic hydrogenation of triacetoneamine .Scientific Research Applications
Spin Label Amino Acid TOAC Applications
2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), while not exactly 2,2,6,6-Tetradeuterioheptanedioic acid, is closely related in its structural rigidity and applications in the study of peptides. TOAC's applications extend from peptide synthesis to analyzing peptide secondary structure and interactions with membranes, leveraging techniques like EPR spectroscopy, X-ray crystallography, and NMR. Its incorporation into peptides has enabled significant insights into peptide dynamics, structure, and interactions with proteins and nucleic acids, suggesting a broad utility in biophysical and biochemical research (Schreier et al., 2012).
Polychlorinated Dibenzothiophenes Environmental Impact
Although focusing on polychlorinated dibenzothiophenes, this research offers insights into chemical processes relevant to environmental contamination and remediation. The study identifies significant sources and processes leading to similar compound formations, providing a foundation for understanding the environmental behavior and potential risks associated with chemical compounds related to this compound and its derivatives (Huntley et al., 1994).
Lactic Acid Biotechnological Routes
While not directly related to this compound, the exploration of lactic acid's biotechnological applications provides a parallel in examining the versatility and potential of specific chemical compounds in industrial and medical fields. This includes its role in synthesizing biodegradable polymers and as a precursor to various valuable chemicals, illustrating the broad utility of organic acids in green chemistry (Gao et al., 2011).
Polyunsaturated Fatty Acids in Clinical Prevention
The clinical prevention of sudden cardiac death by n-3 polyunsaturated fatty acids highlights the critical role of specific biochemical compounds in medical applications, including their mechanism in preventing arrhythmias. This provides an example of how targeted chemical interventions can have significant therapeutic benefits, drawing a parallel to the potential health-related applications of this compound and its analogs (Leaf et al., 2003).
Mechanism of Action
Target of Action
Pimelic Acid-d4, also known as 2,2,6,6-Tetradeuterioheptanedioic acid, is a derivative of Pimelic Acid . The primary target of Pimelic Acid-d4 is the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase . This enzyme is involved in the biochemical pathways of various prokaryotic organisms .
Mode of Action
It is known that pimelic acid and its derivatives are involved in the biosynthesis of the amino acid lysine . It’s plausible that Pimelic Acid-d4 interacts with its target enzyme to influence this biosynthetic process.
Biochemical Pathways
Pimelic Acid-d4 is involved in the biosynthesis of lysine . It is a precursor in the biotin synthetic pathway, contributing to the formation of pimeloyl-ACP, a precursor of biotin synthesis . Biotin is an essential cofactor required for intermediary metabolism in all three domains of life .
Pharmacokinetics
It is known that the compound is a derivative of pimelic acid The pharmacokinetic properties of Pimelic Acid-d4 may be influenced by its structural similarity to Pimelic Acid
Result of Action
Given its role in the biosynthesis of lysine and biotin, it can be inferred that pimelic acid-d4 may influence protein synthesis and metabolism within the cell .
properties
IUPAC Name |
2,2,6,6-tetradeuterioheptanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-CQOLUAMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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